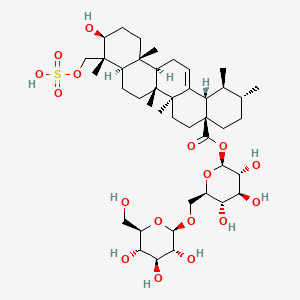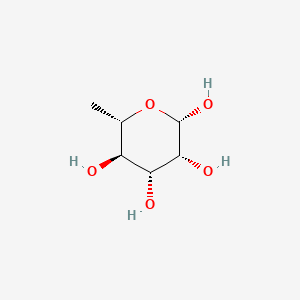
beta-L-Rhamnose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-L-Rhamnose: is a naturally occurring deoxy sugar, specifically a methylpentose, which is found in many plant glycosides and some bacterial polysaccharides. It is a key component in the structure of various biologically significant molecules, including glycoproteins and glycolipids. This compound is particularly notable for its presence in the cell walls of certain bacteria, where it plays a crucial role in maintaining structural integrity and facilitating interactions with the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Rhamnose can be achieved through several methods. One common approach involves the glycosylation of L-rhamnose derivatives. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired stereoselectivity. For instance, the use of glycosyl halides in the presence of a Lewis acid catalyst can facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Certain strains of bacteria, such as Pseudomonas aeruginosa, are known to produce rhamnolipids, which contain this compound as a component. The fermentation process can be optimized by adjusting various parameters, including nutrient availability, pH, and temperature, to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: Beta-L-Rhamnose undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid. These reactions typically occur under acidic conditions and result in the formation of rhamnonic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This reaction converts the sugar into its corresponding alcohol.
Substitution: Substitution reactions involving this compound often use nucleophiles such as thiols or amines.
Major Products: The major products formed from these reactions include rhamnonic acid (oxidation), rhamnitol (reduction), and various rhamnosylated derivatives (substitution).
Aplicaciones Científicas De Investigación
Beta-L-Rhamnose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: this compound is a component of bacterial cell walls and is involved in host-pathogen interactions.
Medicine: The compound is explored for its potential as an antibacterial agent, given its presence in bacterial cell walls but not in mammalian cells.
Mecanismo De Acción
The mechanism of action of beta-L-Rhamnose involves its incorporation into various biological molecules, where it influences their structure and function. In bacteria, this compound is a key component of lipopolysaccharides and other cell wall polysaccharides. It interacts with specific enzymes, such as rhamnosyltransferases, which facilitate its incorporation into larger glycoconjugates . These interactions are crucial for maintaining cell wall integrity and mediating interactions with the host immune system.
Comparación Con Compuestos Similares
Beta-L-Rhamnose can be compared with other similar compounds, such as:
Alpha-L-Rhamnose: While both are stereoisomers, this compound has the hydroxyl group on the anomeric carbon in the beta position, whereas alpha-L-Rhamnose has it in the alpha position. This difference affects their reactivity and interactions with enzymes.
Rutinose: A disaccharide composed of this compound and glucose.
Neohesperidose: Another disaccharide containing this compound, but linked to a different sugar unit.
This compound is unique due to its specific stereochemistry and its role in bacterial cell wall structures, making it a valuable target for research and industrial applications.
Propiedades
Número CAS |
6155-36-8 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m0/s1 |
Clave InChI |
SHZGCJCMOBCMKK-YJRYQGEOSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






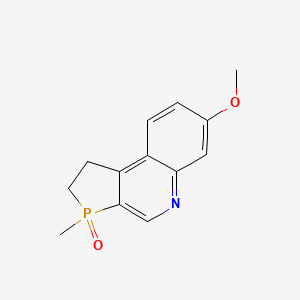
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
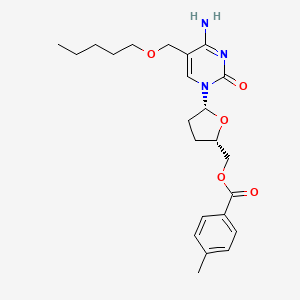
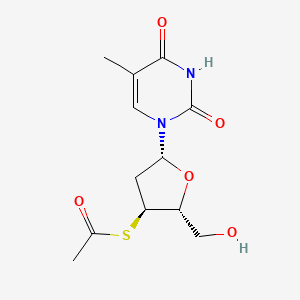
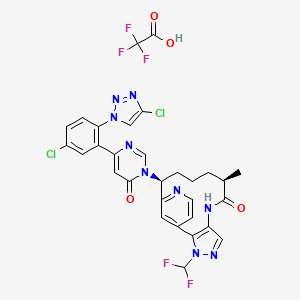
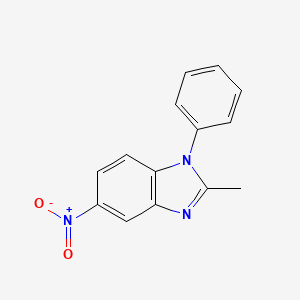

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

